molecular formula C15H10O4 B600354 5,2'-Dihydroxyflavone CAS No. 6674-39-1

5,2'-Dihydroxyflavone

Cat. No. B600354
CAS RN: 6674-39-1
M. Wt: 254.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,2’-Dihydroxyflavone is a chemical compound with the formula C15H10O4 . It is a light yellow to orange-yellow crystalline powder . It is soluble in ethanol, dichloromethane, and dimethyl sulfoxide, but insoluble in water . It is used as a reactant involved in condensation reactions for the synthesis of copper (II) complexes as bioactive molecules to combat antioxidants .


Synthesis Analysis

The synthesis of 5,2’-Dihydroxyflavone involves several methods . One method involves a reaction with hydrogen iodide and phenol at 160 degrees Celsius . Another method involves a divergent synthesis of flavones and flavanones from 2’-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization .


Molecular Structure Analysis

The molecular structure of 5,2’-Dihydroxyflavone has been studied using various spectroscopic methods . The crystal structure of 5,2’-Dihydroxyflavone has been reported, providing insights into its molecular conformation .


Chemical Reactions Analysis

The allelochemical 5,4’-dihydroxyflavone (DHF) exerts a strong inhibitory effect against Microcystis aeruginosa TY001 . The effects of DHF on growth, full photosynthetic performance, gene expression, and the antioxidant system of M. aeruginosa were examined to explore the possible damage mechanism .


Physical And Chemical Properties Analysis

5,2’-Dihydroxyflavone is a light yellow to orange-yellow crystalline powder . It is soluble in ethanol, dichloromethane, and dimethyl sulfoxide, but insoluble in water . Its melting point is approximately 280-285°C .

Safety And Hazards

The safety data sheet for 5,2’-Dihydroxyflavone suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5-hydroxy-2-(2-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-5-2-1-4-9(10)14-8-12(18)15-11(17)6-3-7-13(15)19-14/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGGRDVXPIXVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=CC=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301041391
Record name 5-Hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301041391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,2'-Dihydroxyflavone

CAS RN

6674-39-1
Record name 5-Hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301041391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
49
Citations
M Shoja, A Krikava, R Kabbani - Zeitschrift für Kristallographie-New …, 2000 - degruyter.com
Discussion The structure from X-ray data and the IR spectrum (C= 0 stretch at 1650 cm-1) show no evidence of intermolecular Η-bonding for the OH group at C5 [1], An intramolecular H-…
Number of citations: 3 www.degruyter.com
E Wollenweber, K Mann, M Iinuma… - … für Naturforschung C, 1988 - degruyter.com
2′,5′-Dihydroxyflavone and its 5′-acetate were isolated from the farinose exudate of Primula japonica and P. pulverulenta. Their structures were elucidated by spectroscopic …
Number of citations: 21 www.degruyter.com
SV Tokalov, B Kind, E Wollenweber… - Journal of agricultural …, 2004 - ACS Publications
The biological effects of epicuticular substances in farinose exudates accumulated on inflorescence shafts and calyces of Primula denticulata on human acute myeloid leukemia cells (…
Number of citations: 68 pubs.acs.org
KM Valant-Vetschera, TD Bhutia… - Natural Product …, 2009 - journals.sagepub.com
Several new accessions of the genus Primula and of the closely related Cortusa matthioli have been studied for their exudate flavonoid profiles. Unsubstituted flavone, 5-hydroxy-, 2′-…
Number of citations: 34 journals.sagepub.com
GY Song, BZ Ahn - Archives of Pharmacal Research, 1995 - Springer
Fifty two flavones were synthesized from polyoxygenated dibenzoylmethanes which were obtained by a modified Baker-Venkataraman rearrangement, of 2-benzoyl oxyacetophenones. …
Number of citations: 5 link.springer.com
MC Montesinos, A Ubeda, MC Terencio… - … für Naturforschung C, 1995 - degruyter.com
A number of free radical generating systems were used to investigate the antioxidant properties and structure-activity relationships of a series of monohydroxylated and dihydroxylated …
Number of citations: 46 www.degruyter.com
KM Gallagher, AC Hughes, M O'Donnell… - Journal of the …, 1953 - pubs.rsc.org
… in pale yellow needles, mp and mixed mp with 5 : 2’-dihydroxyflavone, 268-269”. … acetone) of 5 : 2’-dihydroxyflavone forms yellow plates, mp 140” (Found : C, 72-2; H, 4-3; OMe, 11-6. …
Number of citations: 12 pubs.rsc.org
A Hassan, A Pariatamby, IC Ossai, A Ahmed… - Applied Soil …, 2022 - Elsevier
The present research is designed to determine the influence of inoculation of a consortium of indigenous filamentous fungi on the modulation of Alocasia calidora growth attributes and …
Number of citations: 4 www.sciencedirect.com
JW Strawa, K Jakimiuk, Z Kita, M Tomczyk - Molecules, 2022 - mdpi.com
Hottonia palustris L. is from the genus Hottonia (Primulaceae), and the understanding of its phytochemical and pharmacological properties is limited. In this study, the use of …
Number of citations: 9 www.mdpi.com
K Jakimiuk, D Nazaruk… - Acta Poloniae …, 2022 - researchgate.net
Flavonoids are secondary plant metabolites that have long been included in the human diet. These natural products are well known for their beneficial effects on health. Thus, in this …
Number of citations: 2 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.